
4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane is a chemical compound known for its unique structure and properties It features a dioxolane ring substituted with dimethyl groups and a nitrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 4,5-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitrofuran moiety can interact with biological macromolecules, leading to various biochemical effects. The dioxolane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-oxazole
- 4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-thiazole
Uniqueness
4,5-Dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane is unique due to its combination of a dioxolane ring and a nitrofuran moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51792-23-5 |
|---|---|
Formule moléculaire |
C9H11NO5 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C9H11NO5/c1-5-6(2)14-9(13-5)7-3-4-8(15-7)10(11)12/h3-6,9H,1-2H3 |
Clé InChI |
IIKJBCVMMKQHQF-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(O1)C2=CC=C(O2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


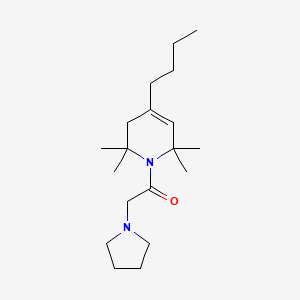
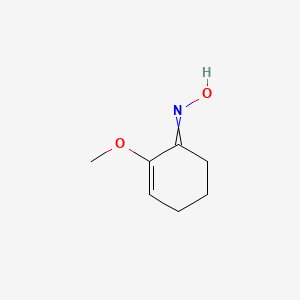
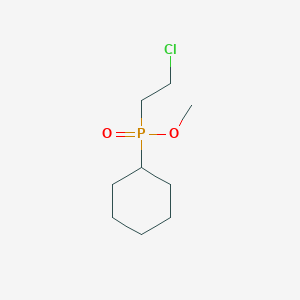
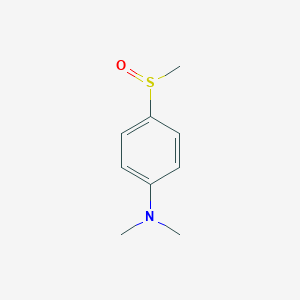

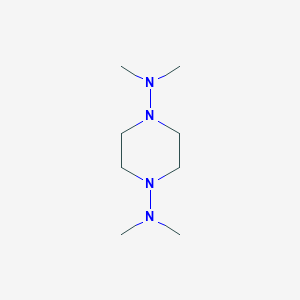

![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
-lambda~5~-phosphane](/img/structure/B14653864.png)
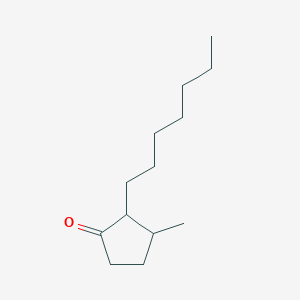
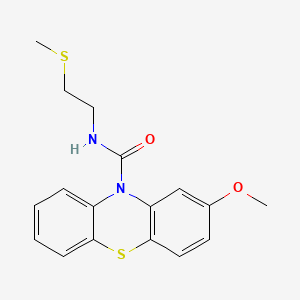
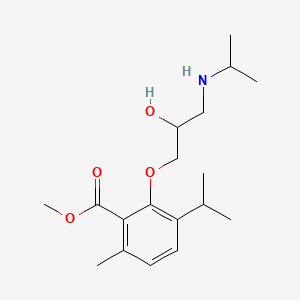

![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
